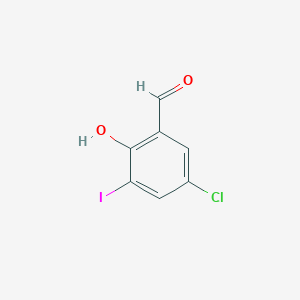

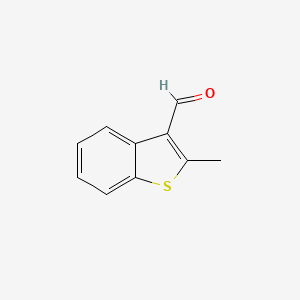

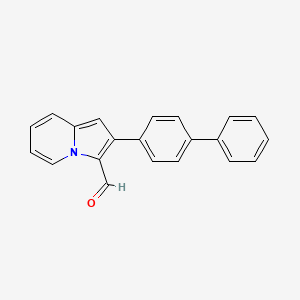

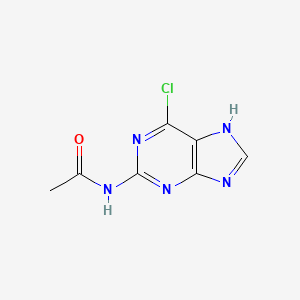

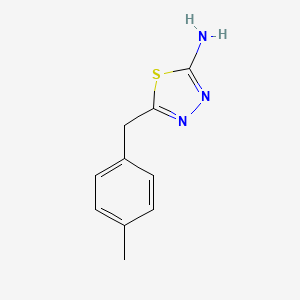

5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

The compound 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, which is a core structure for various chemical compounds with potential applications in medicinal chemistry and material science. The thiadiazole moiety is known for its versatility in forming complexes with metals and its ability to interact with biological macromolecules such as DNA.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of hydrazinecarbothioamide with different aromatic or heteroaromatic carboxylic acids in the presence of phosphorus oxychloride, as seen in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . Ultrasound-assisted methods have also been employed to improve the synthesis efficiency of related compounds, such as 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives . These methods offer a more efficient alternative to conventional synthesis techniques.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic methods, including FT-IR, UV/visible spectra, 1H-NMR, and 13C{1H}-NMR . The crystal structure of related compounds has been determined using single-crystal X-ray diffraction, revealing details such as hydrogen bonding patterns and ring conformations .

Chemical Reactions Analysis

Thiadiazole derivatives can form metal complexes, as demonstrated by the preparation of Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . They also exhibit the ability to bind to DNA, primarily through groove binding, and can induce DNA cleavage in the presence of H2O2 . The reactivity of these compounds can be further explored using computational methods such as density functional theory (DFT) calculations .

Physical and Chemical Properties Analysis

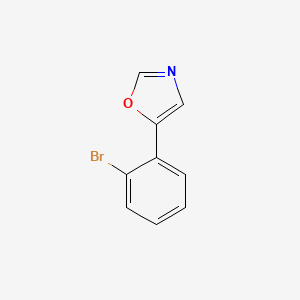

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives has revealed the presence of hydrogen bonding and π-π stacking interactions, which can affect the compound's solubility and stability . The metal complexes of thiadiazole derivatives have been characterized by their molar conductance, magnetic moments, and metal content, providing insights into their potential applications .

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine derivatives exhibit significant biological activities. One study demonstrated that certain Schiff bases derived from 1,3,4-thiadiazole compounds possess high DNA protective ability against oxidative damage and strong antimicrobial activity, particularly against S. epidermidis. These compounds also showed notable cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).

Anti-leishmanial Activity

1,3,4-Thiadiazol-2-amines have been synthesized with a focus on anti-leishmanial activity. The most active compound in this category demonstrated significant decrease in the number of intracellular amastigotes per macrophage, highlighting its potential as a treatment against Leishmania major (Tahghighi et al., 2012).

Acetylcholinesterase-Inhibition Activities

Derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine have been investigated for their acetylcholinesterase-inhibition activities. One compound, in particular, showed promising results with significant inhibitory activity, suggesting potential applications in the treatment of diseases like Alzheimer's (Zhu et al., 2016).

Spectroscopic and Theoretical Studies

Research has also focused on understanding the spectroscopic and theoretical aspects of 1,3,4-thiadiazol-2-amine derivatives. One study explored the fluorescence effects in bio-active compounds containing 1,3,4-thiadiazol rings. The findings contribute to a deeper understanding of the chemical properties of these compounds, which can be leveraged in various scientific applications (Matwijczuk et al., 2018).

Novel Synthesis Methods

Research has also been conducted on novel synthesis methods for thiadiazol-2-amine derivatives, such as ultrasound-assisted synthesis. These studies contribute to the development of more efficient and sustainable methods for producing these compounds, broadening their potential applications in various fields of research (Erdogan, 2018).

Propiedades

IUPAC Name |

5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGWYLDUGQTJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396395 | |

| Record name | 5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

39181-45-8 | |

| Record name | 5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.